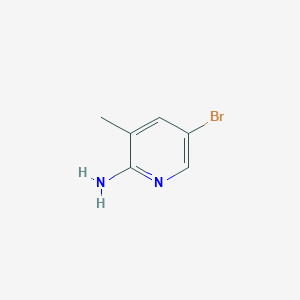

5-Bromo-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLGGRWUEVCNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187866 | |

| Record name | 2-Amino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-21-5 | |

| Record name | 2-Amino-5-bromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-methylpyridin-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Bromo-3-methylpyridin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document outlines its fundamental physicochemical characteristics and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in research and development settings.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and formulation. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 3430-21-5 | [4][5][6][7] |

| Molecular Formula | C₆H₇BrN₂ | [4][5][6][7] |

| Molecular Weight | 187.04 g/mol | [4][5][6] |

| Appearance | Off-white to pale yellow or brown crystalline powder | [3] |

| Melting Point | 88-95 °C (lit.) | [3] |

| Boiling Point | 250.0 ± 35.0 °C (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Methanol | |

| Density | 1.593 g/cm³ | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. The capillary method is a widely accepted and accurate technique for this determination.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9] The thermometer is inserted into its designated holder.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent, and the extent of dissolution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.[11]

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, chloroform, methanol) to the test tube.[11][12]

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least 60 seconds.[12]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If the solid is fully dissolved, the compound is classified as "soluble" in that solvent. If any solid remains, it is deemed "insoluble" or "sparingly soluble."

-

pH Check (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[11]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of a solid organic compound like this compound.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. It is notably used in Suzuki cross-coupling reactions to produce a variety of pyridine (B92270) derivatives.[13] This reactivity makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1][2][3] For instance, it serves as a precursor in the synthesis of compounds targeting cancer and inflammation.[3] A general synthesis route involves the bromination of 2-amino-3-methylpyridine.[7][14]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-5-bromo-3-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. mdpi.com [mdpi.com]

- 14. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

A Comprehensive Technical Overview of 5-Bromo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical properties and structure of 5-Bromo-3-methylpyridin-2-amine, a substituted pyridine (B92270) derivative relevant in various chemical synthesis applications.

Chemical Identity and Nomenclature

The compound is a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and an amine group at the 2-position.

-

Synonyms : 2-Amino-5-bromo-3-methylpyridine, 2-Amino-5-bromo-3-picoline[1]

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |

| Molecular Weight | 187.04 g/mol | [1][2][3] |

| Exact Mass | 185.97926 Da | [1] |

| Melting Point | 88-95 °C | [3] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| InChI | InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | [1] |

| InChIKey | KBLGGRWUEVCNPY-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=CN=C1N)Br | [1][2] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the arrangement of atoms and bonds within the molecule.

Caption: 2D structure of this compound.

Safety and Handling

Based on GHS classifications, this compound is considered a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be employed when handling this chemical.[3]

-

Hazard Codes : H315, H319, H335[3]

-

Precautionary Codes : P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[3]

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures in place.

References

5-Bromo-3-methylpyridin-2-amine CAS number 3430-21-5 properties

An In-depth Technical Guide to 5-Bromo-3-methylpyridin-2-amine (CAS: 3430-21-5)

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in various fields. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and applications.

Core Properties and Characteristics

This compound, also known as 2-Amino-5-bromo-3-picoline, is a halogenated pyridine (B92270) derivative.[1] Its structure, featuring a pyridine ring with amino, bromo, and methyl functional groups, makes it a versatile building block in organic synthesis.[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 3430-21-5 | [4][5] |

| Molecular Formula | C₆H₇BrN₂ | [4][6][5] |

| Molecular Weight | 187.04 g/mol | [4][6][5] |

| Appearance | Yellow to brown crystalline powder | [1][4][6] |

| Melting Point | 88-95 °C | |

| Boiling Point | 250 °C @ 760 mmHg | [1][6] |

| Density | 1.567 - 1.593 g/cm³ (estimate) | [1][6] |

| Flash Point | 105 °C | [1][6] |

| Solubility | Soluble in Chloroform, Methanol | [6][7] |

| pKa | 4.96 ± 0.49 (Predicted) | [6] |

| Vapor Pressure | 0.0222 mmHg @ 25°C | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound. Available data includes:

-

¹H NMR: Spectra are available for structural confirmation.[8]

-

IR Spectra: ATR-IR and Transmission IR spectra have been recorded.[8][9]

-

Mass Spectrometry: Electron ionization mass spectra are available, providing fragmentation patterns.[5][10]

-

Raman Spectra: Raman spectral data has also been collected.[8]

Synthesis and Reactivity

This compound is primarily synthesized through the bromination of its precursor and serves as a key reactant in various coupling reactions.

Experimental Protocol: Synthesis via Bromination

The compound can be prepared from 2-amino-3-methylpyridine (B33374) through electrophilic bromination.[11]

Methodology:

-

Dissolve 2-amino-3-methylpyridine (1.0 equivalent) in anhydrous dichloromethane (B109758) in a reaction vessel.

-

Cool the solution to 0-2 °C using an ice bath while stirring.

-

Slowly add Bromine (1.0 equivalent) dropwise to the solution over a period of 1 hour, maintaining the low temperature.

-

After the addition is complete, remove the cooling bath and allow the resulting yellow suspension to stir at room temperature for approximately 3.5 to 4 hours.[11]

-

Following the reaction, the product can be isolated using standard workup procedures, which typically involve neutralization and extraction.

Caption: General workflow for the synthesis of this compound.

Key Reactions: Suzuki Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of a wide range of novel pyridine derivatives by forming new carbon-carbon bonds.[12]

Experimental Protocol:

-

In a Schlenk flask under a nitrogen atmosphere, mix this compound (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the desired arylboronic acid (1.1-1.2 equivalents), potassium phosphate (B84403) (K₃PO₄) as a base, and water.

-

Heat the mixture to 85–95 °C and stir for over 15 hours.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter it, and dilute with ethyl acetate (B1210297) for product extraction and purification.[12]

Caption: Workflow of the Suzuki cross-coupling reaction using the title compound.

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable intermediate in several high-value sectors.[1][3]

-

Pharmaceutical Development: It is a key building block in the synthesis of complex molecules for drug discovery.[2] Its derivatives are investigated for various therapeutic properties, including antimicrobial and anti-inflammatory activities.[2][13] The compound is particularly noted for its use in developing treatments for neurological disorders.[2]

-

Agrochemical Chemistry: In the agrochemical industry, it serves as a precursor for synthesizing potent herbicides and pesticides, contributing to crop protection and improved agricultural yields.[2]

-

Material Science: There is growing interest in using this compound for creating advanced materials, such as conductive polymers and specialized coatings for electronic devices.[2]

-

Biological Activity of Derivatives: Studies have shown that pyridine derivatives synthesized from this compound exhibit a range of biological activities. These include anti-thrombolytic (clot-lysis) properties, biofilm inhibition, and antibacterial effects, with one derivative showing high potency against Escherichia coli.[12][14]

Caption: Key application areas for this compound.

Safety and Handling

According to safety data, this compound is classified as a warning-level substance. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this solid compound. It should be stored in a dark, inert atmosphere at room temperature.[6][7]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 3430-21-5,2-Amino-5-bromo-3-methylpyridine | lookchem [lookchem.com]

- 7. 3430-21-5 CAS MSDS (2-Amino-5-bromo-3-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2-Amino-5-bromo-3-methylpyridine [webbook.nist.gov]

- 11. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Amino-5-bromo-3-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-bromo-3-picoline (also known as 5-Bromo-3-methylpyridin-2-amine), a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural features of 2-Amino-5-bromo-3-picoline have been elucidated using various spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the proton and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.9-8.1 | Doublet | H-6 (Aromatic) |

| ~7.4-7.5 | Doublet | H-4 (Aromatic) |

| ~4.6 | Singlet (broad) | -NH₂ (Amino) |

| ~2.1 | Singlet | -CH₃ (Methyl) |

¹³C NMR (Carbon-13 NMR) Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 (C-NH₂) |

| ~148 | C-6 |

| ~140 | C-4 |

| ~120 | C-3 (C-CH₃) |

| ~108 | C-5 (C-Br) |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretching (Amino group) |

| 3100-3000 | Medium | C-H stretching (Aromatic) |

| 2950-2850 | Medium | C-H stretching (Methyl group) |

| ~1620 | Strong | N-H bending (Amino group) |

| ~1580 | Medium-Strong | C=C stretching (Aromatic ring) |

| ~1450 | Medium | C-H bending (Methyl group) |

| ~1100 | Strong | C-N stretching |

| ~850 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[3]

| m/z | Relative Intensity | Assignment |

| 188 | High | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 186 | High | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 80 | Medium | [Fragment]⁺ |

The presence of two peaks of nearly equal intensity at m/z 186 and 188 is characteristic of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Amino-5-bromo-3-picoline is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz instrument, is typically employed.[4]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][5] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Instrumentation and Parameters:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as a system with a quadrupole mass analyzer, is used.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-5MS) is suitable for separating the analyte.

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to around 300°C.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

Caption: General workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

References

An In-depth Technical Guide to 5-Bromo-3-methylpyridin-2-amine: Molecular Weight and Formula

This guide provides detailed information on the molecular weight and chemical formula of 5-Bromo-3-methylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted pyridine (B92270) derivative. The structural arrangement of a bromine atom and a methyl group on the pyridine ring, along with an amine group, defines its chemical properties and reactivity.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Citations |

| Molecular Formula | C6H7BrN2 | [1][2][3][4] |

| Molecular Weight | 187.04 g/mol | [1][2][3][4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its corresponding molecular weight.

References

- 1. 2-Amino-5-bromo-3-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | CAS 3430-21-5 [matrix-fine-chemicals.com]

- 3. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]

- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

5-Bromo-3-methylpyridin-2-amine is an off-white to pale yellow crystalline powder with a molecular formula of C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1][2] Its structure, featuring a substituted pyridine (B92270) ring, is fundamental to understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 3430-21-5 | [2][3] |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [2][3] |

| Appearance | Off-white to pale yellow/brown crystalline powder | [1] |

| Melting Point | 88-95 °C | [1][3] |

| Boiling Point | ~250 °C | [1] |

| Topological Polar Surface Area | 38.9 Ų | [2] |

Theoretical Solubility Profile

The solubility of a compound is governed by its structural and electronic features, which dictate its interactions with different solvents. The principle of "like dissolves like" is a useful guide. The key structural components of this compound are the pyridine ring, the primary amine group, the methyl group, and the bromo group.

-

Pyridine Ring and Amine Group: The nitrogen atom in the pyridine ring and the primary amine group (-NH₂) are capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols). These polar groups suggest a degree of solubility in polar solvents.

-

Bromo and Methyl Groups: The bromo and methyl substituents are nonpolar and increase the molecule's hydrophobicity. These groups tend to improve solubility in nonpolar organic solvents.

Based on this structure, a general solubility trend can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar parts of the molecule. Some chemical suppliers note its solubility in chloroform (B151607) and methanol.[4]

-

Moderate Solubility: Expected in alcohols like ethanol (B145695) and methanol, which have both polar (hydroxyl) and nonpolar (alkyl) characteristics.

-

Low Solubility: Expected in highly polar protic solvents like water due to the molecule's significant nonpolar character contributed by the bromo and methyl groups.

-

Variable Solubility: Expected in other organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, depending on the balance of polarity. Solubility is likely to be low in very nonpolar solvents such as hexanes.

Experimental Determination of Solubility

Since published quantitative data is scarce, experimental determination is necessary. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[5][6] For higher throughput needs, kinetic solubility assays are often employed in early drug discovery.[7][8]

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5][9]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium is reached.[5][9]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[8][10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound, e.g., PTFE).[7][9]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a high-concentration DMSO stock into an aqueous buffer.[7][11] This high-throughput method is useful for screening but may overestimate the true thermodynamic solubility.[5]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[7]

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[7][11]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

-

Precipitation Detection: Measure the amount of precipitation. This can be done directly by detecting light scattering using a nephelometer or turbidimeter.[11] Alternatively, the plate can be filtered, and the concentration of the remaining dissolved compound in the filtrate is measured by UV spectrophotometry or LC-MS/MS.[7]

Data Presentation Template

When experimentally determining the solubility of this compound, results should be recorded systematically. The following table provides a template for organizing the collected data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |

| Water | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Dichloromethane (DCM) | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Kinetic |

Conclusion

Understanding the solubility of this compound is critical for its effective use in organic synthesis and drug development. While specific quantitative data is not widely published, an analysis of its molecular structure predicts good solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited solubility in water. For precise quantification, this guide provides detailed, established protocols, such as the gold-standard shake-flask method, enabling researchers to generate reliable solubility data tailored to their specific experimental conditions. Such empirical data is invaluable for ensuring reproducible results in downstream applications.

References

- 1. innospk.com [innospk.com]

- 2. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3430-21-5 CAS MSDS (2-Amino-5-bromo-3-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Discovery and Enduring Legacy of Substituted Bromopyridines: A Technical Guide for Modern Drug Discovery

Introduction

Substituted bromopyridines represent a cornerstone in the edifice of modern medicinal chemistry. These versatile heterocyclic scaffolds, characterized by a pyridine (B92270) ring bearing one or more bromine atoms and various other substituents, have proven indispensable in the synthesis of a vast array of biologically active molecules. Their unique electronic properties and reactivity make them ideal precursors for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the pivotal role of substituted bromopyridines in contemporary drug development. Tailored for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, tabulated quantitative data, and visualizations of key biological pathways and synthetic workflows to empower the next generation of innovators in the field.

A Historical Perspective: From Obscure Byproducts to Key Building Blocks

The history of substituted bromopyridines is intrinsically linked to the broader development of heterocyclic chemistry, which began in the 19th century.[1] Early investigations into the chemistry of pyridine, first isolated from bone oil by Scottish chemist Thomas Anderson in 1849, were often hampered by the compound's inherent lack of reactivity towards electrophilic substitution compared to benzene.[2]

Early Explorations (Late 19th - Early 20th Century): The first forays into the bromination of pyridine were characterized by harsh reaction conditions and low yields. Direct bromination of pyridine requires high temperatures (typically over 300 °C) and the presence of oleum, leading primarily to 3-bromopyridine.[2] These challenging conditions limited the widespread adoption of bromopyridines in synthesis.

The Dawn of Modern Synthesis (Mid-20th Century): A significant breakthrough came with the development of the diazotization of aminopyridines. This method, a variation of the Sandmeyer reaction, allowed for the regioselective introduction of a bromine atom at positions that were inaccessible through direct bromination. For instance, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) became a reliable and widely used laboratory procedure.[1] This era marked a turning point, transforming bromopyridines from chemical curiosities into readily accessible and highly valuable synthetic intermediates.

The Age of Catalysis (Late 20th - 21st Century): The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, revolutionized the use of substituted bromopyridines.[3][4] The bromine atom on the pyridine ring proved to be an excellent handle for these transformations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This unlocked unprecedented opportunities for molecular diversification and the construction of complex, drug-like molecules. Today, these catalytic methods are the workhorses of medicinal chemistry, with substituted bromopyridines serving as key building blocks in the synthesis of numerous clinical candidates and approved drugs.

Key Synthetic Methodologies: A Practical Guide

The synthesis of substituted bromopyridines can be broadly categorized into two main approaches: direct bromination of a pre-existing pyridine ring and the construction of the brominated pyridine ring itself. The former is more common, with various methods available to achieve different substitution patterns.

Electrophilic Bromination

Direct bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. However, under forcing conditions or with activating substituents, this method can be effective.

Table 1: Conditions for Electrophilic Bromination of Pyridine Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Yield (%) | Reference(s) |

| Pyridine | Br₂, Oleum, 300 °C | 3-Bromopyridine | Moderate | [2] |

| Pyridine | Br₂, Vapor Phase, 500 °C | 2-Bromopyridine, 2,6-Dibromopyridine | 46 (mono), 17 (di) | [5] |

| 3-Aminopyridine | Br₂, Acetic Acid | 2,6-Dibromo-3-aminopyridine | - | [6] |

| 2-Aminopyridine | Br₂, Acetic Acid | 2-Amino-5-bromopyridine | - | [7] |

Synthesis via Diazotization of Aminopyridines

The Sandmeyer-type reaction involving the diazotization of aminopyridines is a robust and widely used method for the regioselective synthesis of bromopyridines, particularly for isomers that are difficult to obtain via direct bromination.

-

Preparation of the Diazonium Salt: In a 5 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

-

Cool the flask to 10-20 °C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0 °C or lower, add 240 mL (4.7 moles) of bromine dropwise. The reaction mixture will thicken due to the formation of a yellow-orange perbromide.

-

Slowly add a solution of 275 g (4 moles) of sodium nitrite (B80452) in 400 mL of water over 2 hours, ensuring the temperature remains at or below 0 °C.

-

Work-up: After stirring for an additional 30 minutes, carefully add a solution of 600 g (15 moles) of sodium hydroxide (B78521) in 600 mL of water, keeping the temperature below 20-25 °C.

-

Extract the reaction mixture with four 250 mL portions of diethyl ether.

-

Dry the combined ether extracts over solid potassium hydroxide for 1 hour.

-

Distill the dried extract through a 15 cm Vigreux column. 2-Bromopyridine distills at 74-75 °C/13 mm Hg.

-

Yield: 216-230 g (86-92%).

Modern Catalytic Methods for Further Functionalization

The true power of substituted bromopyridines lies in their utility as substrates for modern cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, enabling the rapid exploration of chemical space in drug discovery programs.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, and it is a premier method for the formation of C-C bonds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | Moderate-Good | [8] |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous | - | Good | [9] |

| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Good-Excellent | [8] |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | - | - | - | - | Varies | [4] |

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromopyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and an aqueous solution of the base).

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [10][11] |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [12][13] |

| 3-Bromopyridine-D4 | Primary/secondary amines | - | - | - | 80-110 | - | [14] |

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., RuPhos), and the base (e.g., NaOt-Bu).

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted bromopyridines are prolific scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas. Their ability to be readily functionalized allows for the fine-tuning of physicochemical properties and biological activity.

Kinase Inhibitors in Oncology

A significant application of substituted bromopyridines is in the development of kinase inhibitors for cancer therapy.[10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine ring is a common "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonding interactions with the ATP-binding site of the enzyme.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Its aberrant activation is frequently observed in human cancers, making it a prime target for drug development. Several inhibitors of this pathway incorporate substituted pyridine moieties.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

A Workflow for Drug Discovery with Substituted Bromopyridines

The journey from a simple substituted bromopyridine to a clinical candidate is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.

Caption: A generalized workflow for drug discovery using substituted bromopyridines.

Conclusion

The discovery and development of synthetic methods for substituted bromopyridines have been pivotal to the advancement of medicinal chemistry. From their challenging beginnings as products of harsh, low-yielding reactions to their current status as versatile and indispensable building blocks in modern catalytic synthesis, their journey mirrors the progress of organic chemistry itself. The ability to readily functionalize the bromopyridine scaffold through powerful cross-coupling reactions has empowered drug discovery researchers to create novel and highly effective therapeutic agents, particularly in the field of oncology. As our understanding of disease biology deepens and the demand for more targeted and personalized medicines grows, the legacy of substituted bromopyridines is set to continue, providing the chemical tools necessary to address the therapeutic challenges of the future.

References

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Theoretical Exploration of 5-Bromo-3-methylpyridin-2-amine: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 5-Bromo-3-methylpyridin-2-amine, a pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) as the core analytical framework, this document elucidates the molecule's structural, vibrational, electronic, and non-linear optical (NLO) characteristics. While direct experimental and extensive computational data for this specific molecule are limited in currently available literature, this guide synthesizes methodologies and findings from closely related pyridine derivatives to present a robust theoretical profile. All computational data is presented in structured tables for clarity, and detailed protocols for the discussed DFT calculations are provided. Visualizations of the molecular structure and computational workflow are included to enhance understanding.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel pharmaceuticals and functional materials. The presence of an amine group, a bromine atom, and a methyl group on the pyridine ring suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the fundamental quantum chemical properties of this molecule is crucial for predicting its behavior, stability, and suitability for various applications.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems.[1] This guide leverages established DFT methodologies to explore the key theoretical characteristics of this compound.

Computational Methodology

The theoretical properties presented herein are based on DFT calculations, which are typically performed using software packages like Gaussian.[2] A common and effective approach involves the use of Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311++G(d,p).[3][4] This level of theory has been shown to provide reliable results for the geometry, vibrational frequencies, and electronic properties of similar organic molecules.

Experimental Protocol: DFT Calculation Workflow

-

Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) method. This process finds the lowest energy conformation of the molecule.[2]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).[5]

-

Electronic Property Analysis: The optimized geometry is then used to calculate various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.[6][7]

-

Non-Linear Optical (NLO) Property Calculation: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the NLO potential of the molecule.[1][8]

Molecular Structure and Geometry

The optimized molecular structure of this compound is predicted to be planar. The key bond lengths and angles provide insight into the electronic distribution within the molecule. The C-N bonds within the pyridine ring are expected to have lengths intermediate between single and double bonds, indicative of aromatic character.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-C3 | 122.5 |

| C6-N1 | 1.33 | C2-C3-C4 | 118.0 |

| C2-C3 | 1.41 | C3-C4-C5 | 119.5 |

| C3-C4 | 1.39 | C4-C5-C6 | 118.2 |

| C4-C5 | 1.39 | C5-C6-N1 | 123.8 |

| C5-C6 | 1.40 | C6-N1-C2 | 118.0 |

| C2-N(amine) | 1.37 | C2-C3-C(methyl) | 121.0 |

| C3-C(methyl) | 1.51 | C4-C3-C(methyl) | 121.0 |

| C5-Br | 1.89 | C4-C5-Br | 119.5 |

| N-H (amine) | 1.01 | C6-C5-Br | 122.3 |

| C-H (methyl) | 1.09 | H-N-H (amine) | 115.0 |

| C-H (ring) | 1.08 | H-C-H (methyl) | 109.5 |

Note: The values in this table are exemplary and based on typical bond lengths and angles for similar pyridine derivatives. Actual values would be obtained from the output of a DFT geometry optimization.

Vibrational Analysis

The theoretical vibrational spectrum provides a fingerprint of the molecule, with specific frequencies corresponding to different vibrational modes (stretching, bending, etc.). This analysis is crucial for interpreting experimental FT-IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2870 | C-H (methyl) | Asymmetric & Symmetric Stretching |

| 1650 - 1580 | C=N, C=C | Ring Stretching |

| 1620 - 1550 | N-H | Scissoring (Bending) |

| 1470 - 1430 | C-H (methyl) | Asymmetric Bending |

| 1390 - 1370 | C-H (methyl) | Symmetric Bending |

| 1250 - 1000 | C-N, C-Br | Stretching |

| 900 - 675 | C-H | Out-of-plane Bending |

Note: These are characteristic frequency ranges. Precise values are obtained from DFT frequency calculations and may be scaled to better match experimental data.[9]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.[6][11]

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.0 to -1.4 |

| HOMO-LUMO Gap (ΔE) | 4.4 to 5.2 |

Note: These values are estimates based on related compounds. The specific energies are sensitive to the computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule and predicting sites for electrophilic and nucleophilic attack.[10]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as around the nitrogen atoms and the bromine atom, which are susceptible to electrophilic attack.

-

Positive Regions (Blue): Indicate electron-poor areas, typically around the hydrogen atoms of the amine group, which are favorable for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizability values are of interest for applications in non-linear optics.[1][12] The intramolecular charge transfer, often facilitated by electron-donating (amine) and electron-withdrawing groups on an aromatic system, can lead to significant NLO responses.

Table 4: Predicted NLO Properties

| Parameter | Predicted Value |

| Dipole Moment (μ) | 2.0 - 3.5 Debye |

| Mean Polarizability (α) | 15 - 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 5 - 15 x 10⁻³⁰ esu |

Note: These are estimated ranges. The hyperpolarizability is particularly sensitive to the electronic structure and the presence of donor-acceptor groups.

Conclusion

This technical guide provides a theoretical framework for understanding the fundamental properties of this compound using Density Functional Theory. The presented data, based on established computational methodologies and analysis of related compounds, suggests that this molecule possesses a stable structure with distinct electronic and vibrational characteristics. The presence of both electron-donating and withdrawing moieties indicates potential for interesting chemical reactivity and possible applications in materials science, particularly in the field of non-linear optics. Further experimental and dedicated computational studies are warranted to validate and expand upon these theoretical predictions, which can guide the rational design of new functional materials and pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pnrjournal.com [pnrjournal.com]

The Expanding Therapeutic Potential of Novel Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold, a ubiquitous heterocyclic motif, continues to be a cornerstone in medicinal chemistry, yielding a plethora of derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the recent advancements in the discovery and evaluation of novel pyridine compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action through signaling pathway visualizations.

Anticancer Activity of Pyridine Derivatives

Novel pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.22 - 1.88 | Doxorubicin | 1.93 |

| Diphenyl Ether-Based Pyridines | A-549 (Lung) | 10.57 - 16.74 | - | - |

| Pyridine Thioglycosides | U251 (Glioblastoma), HepG2 (Liver) | Not specified (potent) | - | - |

| Pyrazolo[3,4-b]pyridine Analogs | Various | Not specified (significant) | - | - |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | < 20 | - | - |

Key Signaling Pathways in Anticancer Activity

Many pyridine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. A key mechanism involves the upregulation of tumor suppressor proteins p53 and the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis.

The Amine Moiety of 5-Bromo-3-methylpyridin-2-amine: A Gateway to Chemical Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, a strategically positioned bromine atom amenable to cross-coupling reactions, and a methyl group, provides a rich platform for molecular elaboration. The reactivity of the exocyclic amine group is a key determinant of its synthetic utility, enabling a wide array of chemical transformations. This technical guide explores the core reactivity of the amine group in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Core Reactivity of the Amine Group

The 2-amino group of the pyridine (B92270) ring exhibits typical primary aromatic amine reactivity, albeit modulated by the electronic properties of the heterocyclic system. It readily participates in acylation, alkylation, and diazotization reactions, serving as a handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Acylation

The protection of the amine functionality via acylation is a common strategy to moderate its reactivity, prevent unwanted side reactions during subsequent transformations (such as Suzuki-Miyaura coupling), or to introduce specific amide-containing pharmacophores. A typical example is the acetylation using acetic anhydride (B1165640).

Experimental Protocol: Synthesis of N-(5-Bromo-3-methylpyridin-2-yl)acetamide

A solution of this compound (2.0 g) and acetic anhydride (1.95 g) in acetonitrile (B52724) (20 mL) is stirred at 60 °C under a nitrogen atmosphere. A few drops of concentrated sulfuric acid (96%) are added, and stirring is continued for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to dryness and allowed to cool to room temperature. Water is then added dropwise to precipitate the product. The mixture is stirred for approximately one hour at room temperature and then filtered. The resulting solid is washed with deionized water and dried in an oven to yield the N-acetylated product.[1]

Table 1: Quantitative Data for the N-Acylation of a Structurally Similar Amine

| Product | Starting Material | Reagent | Yield | Melting Point (°C) |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 5-bromo-2-methylpyridin-3-amine | Acetic Anhydride | 85% | 256 |

Note: Data is for the structurally related 5-bromo-2-methylpyridin-3-amine, and similar reactivity and yields can be expected for this compound.[1]

N-Alkylation

The amine group can undergo alkylation to introduce various alkyl or aryl-alkyl substituents. Selective mono-alkylation of primary amines can be achieved using their hydrobromide salts and alkyl bromides under controlled conditions. This method relies on the preferential deprotonation of the primary amine salt over the newly formed, more sterically hindered, and less basic secondary amine salt.

General Experimental Protocol: Selective N-Monoalkylation

The primary amine hydrobromide (1 equivalent) and the alkyl bromide (1 equivalent) are dissolved in DMF. A base such as triethylamine (B128534) (1 equivalent) is added, and the reaction is stirred at 20-25 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the mono-alkylated product, which can be further purified by column chromatography.

Diazotization

The conversion of the primary amino group to a diazonium salt is a powerful transformation that allows for the introduction of a wide range of substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer or related reactions. This significantly expands the synthetic utility of the this compound core. While a specific protocol for this exact substrate is not detailed in the provided results, general procedures for the diazotization of 2-aminopyridines can be adapted.

Conceptual Experimental Workflow: Diazotization and Subsequent Functionalization

-

Diazonium Salt Formation: this compound is dissolved in a cold aqueous mineral acid (e.g., HCl, H₂SO₄). A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining a low temperature (0-5 °C).

-

In situ Functionalization (e.g., Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding chloro, bromo, or cyano group at the 2-position of the pyridine ring.

Strategic Utilization in Multi-step Synthesis

The reactivity of the amine group is often leveraged in concert with reactions at the bromine-substituted position. A common synthetic strategy involves the initial protection of the amine group, followed by a cross-coupling reaction at the C5 position, and subsequent deprotection or further modification of the amine.

Workflow for Suzuki Cross-Coupling of the N-Acetylated Derivative

The following diagram illustrates a typical workflow for a Suzuki cross-coupling reaction performed on the N-acetylated derivative of a bromo-aminopyridine.

Caption: Synthetic workflow for the preparation of 5-aryl-3-methylpyridin-2-amines.

This strategic protection of the amine group can be crucial for achieving high yields and preventing the formation of byproducts during the palladium-catalyzed coupling reaction.[1][2]

Summary of Key Reactions and Derivatives

The following table summarizes the key reactions involving the amine group of this compound and the resulting classes of derivatives.

Table 2: Summary of Amine Group Reactivity and Products

| Reaction Type | Reagents | Product Class | Potential Applications |

| N-Acylation | Acid Anhydrides, Acyl Halides | N-Acyl-2-aminopyridines | Amine protection, Synthesis of bioactive amides |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl-2-aminopyridines | Modulation of physicochemical properties, Synthesis of secondary/tertiary amines |

| Diazotization | NaNO₂, Mineral Acid | Pyridin-2-yl Diazonium Salts | Versatile intermediates for Sandmeyer and related reactions |

| Heterocycle Formation | Various (e.g., α-haloketones) | Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) | Scaffolds for drug discovery |

Conclusion

The amine group of this compound is a pivotal functional group that provides a rich landscape for chemical exploration. Its reactivity in acylation, alkylation, and diazotization reactions, coupled with the potential for subsequent transformations at other positions of the pyridine ring, makes this compound a highly valuable and versatile intermediate in modern organic synthesis. The experimental protocols and workflows presented in this guide offer a solid foundation for researchers to harness the full synthetic potential of this important building block in the development of novel pharmaceuticals and advanced materials.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Hindrance Effects of the Methyl Group in 5-Bromo-3-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyridin-2-amine is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence and position of its substituents, particularly the methyl group at the 3-position, introduce significant steric and electronic effects that profoundly influence its reactivity and interaction with biological targets. This technical guide provides an in-depth analysis of the steric hindrance imparted by the C3-methyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. Understanding these steric effects is crucial for optimizing synthetic routes and designing novel therapeutics with enhanced specificity and efficacy.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The strategic placement of functional groups on the pyridine (B92270) ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, lipophilicity, and binding affinity to biological targets. In this compound, the methyl group is positioned ortho to the amine and meta to the bromine atom. This arrangement creates a unique steric and electronic environment that dictates its chemical behavior. This guide will explore the multifaceted consequences of this substitution pattern.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 187.04 g/mol | --INVALID-LINK-- |

| Melting Point | 88-95 °C | --INVALID-LINK-- |

| Boiling Point | 250 °C | --INVALID-LINK-- |

| Density | 1.593 g/cm³ | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow or brown crystalline powder | --INVALID-LINK-- |

| ¹H NMR | Available | --INVALID-LINK-- |

| ¹³C NMR | Available | --INVALID-LINK-- |

| Mass Spectrometry | Available | --INVALID-LINK-- |

| IR Spectrum | Available | --INVALID-LINK-- |

Steric Hindrance: A Quantitative Perspective

The methyl group at the C3 position introduces significant steric bulk in the vicinity of the C2-amino group and the nitrogen atom of the pyridine ring. This steric hindrance can be quantified through various parameters and has a demonstrable impact on the molecule's reactivity and potential biological interactions.

Taft Steric Parameter (E_s)

The Taft steric parameter, E_s, provides a quantitative measure of the steric effect of a substituent. A more negative E_s value indicates greater steric hindrance. For a methyl group, the Taft E_s value is -1.24, which is significantly larger in magnitude than that of a hydrogen atom (E_s = 0.00). This value underscores the substantial steric influence of the methyl group.

Impact on Basicity (pKa)

The basicity of aminopyridines is influenced by both electronic and steric factors. The electron-donating nature of the methyl group would be expected to increase the basicity of the pyridine nitrogen. However, steric hindrance can affect the solvation of the protonated form, and intramolecular hydrogen bonding between the ortho-amino group and the ring nitrogen can lower the basicity. For 2-aminopyridine, the pKa of its conjugate acid is 6.86, while that of 4-aminopyridine (B3432731) is 9.17.[1] This difference is partly attributed to the intramolecular hydrogen bonding and steric effects in the 2-substituted isomer. The presence of the 3-methyl group in this compound is expected to further influence the pKa through a combination of electronic donation and steric effects on solvation and intramolecular interactions.

Impact of Steric Hindrance on Chemical Reactivity

The steric hindrance of the 3-methyl group plays a crucial role in directing the outcome of chemical reactions involving this compound.

N-Acetylation

The acetylation of the 2-amino group can be hindered by the adjacent 3-methyl group. While the reaction proceeds, the steric bulk can affect the reaction kinetics compared to an unhindered aminopyridine.

Suzuki-Miyaura Cross-Coupling

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The steric environment around the bromine atom at the 5-position is not significantly impacted by the 3-methyl group, allowing for efficient coupling with various arylboronic acids. However, the overall substitution pattern, including the ortho-amino and meta-methyl groups, can influence the choice of catalyst and reaction conditions. In some cases, protection of the amino group as an acetamide (B32628) is employed to prevent side reactions and improve yields.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the bromination of 2-amino-3-methylpyridine (B33374).

Materials:

-

2-amino-3-methylpyridine

-

Bromine

-

Anhydrous dichloromethane (B109758)

-

2N Sodium hydroxide (B78521) solution

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate (B1220275)

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of 2-amino-3-methylpyridine (32.44 g, 0.30 mol) in anhydrous dichloromethane (1000 mL) is cooled to 0-2 °C with stirring.[3]

-

Bromine (15.4 mL, 0.30 mol) is added dropwise over 1 hour, maintaining the temperature between 0-2 °C.[3]

-

After the addition is complete, the cooling bath is removed, and the yellow suspension is stirred at room temperature for 3 hours and 40 minutes.[3]

-

The reaction mixture is then made alkaline to pH 9 with 2N sodium hydroxide solution (145 mL).[3]

-

A mixture of saturated aqueous sodium bicarbonate (100 mL) and saturated aqueous sodium thiosulfate (10 mL) is added.[3]

-

The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the product as a brown solid.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a related isomer, 5-bromo-2-methylpyridin-3-amine, which can be adapted for this compound.[2]

Materials:

-

This compound (or its N-acetylated derivative)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (B84403) (2.0-3.0 equivalents)

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and potassium phosphate.

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Add the palladium catalyst.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for over 15 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of Reaction Pathways and Workflows

Synthesis of this compound

The synthesis involves the electrophilic bromination of 2-amino-3-methylpyridine.

Caption: Synthetic workflow for the bromination of 2-amino-3-methylpyridine.

Suzuki-Miyaura Cross-Coupling Workflow

This diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing compounds targeting a range of diseases.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aminopyridine core. The steric and electronic properties of the 3-methyl group can influence the binding affinity and selectivity of these inhibitors for their target kinases. For instance, the methyl group can occupy a specific hydrophobic pocket within the kinase active site, thereby enhancing potency. Conversely, steric clashes with the protein can be engineered to reduce off-target binding.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Substituted 2-aminopyridines have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. The steric bulk of substituents on the aminopyridine ring can affect the binding interactions with the enzyme's active site. For example, in some cases, reducing steric clashes by using smaller substituents has been shown to improve potency.[4]

The diagram below illustrates a hypothetical signaling pathway where a drug derived from this compound could act as a kinase inhibitor.

Caption: Mechanism of action for a kinase inhibitor in a signaling pathway.

Conclusion

The 3-methyl group in this compound is not a passive substituent. Its steric hindrance significantly influences the molecule's conformation, basicity, and reactivity in key synthetic transformations. For drug development professionals, a thorough understanding of these steric effects is paramount for the rational design of novel therapeutics. By modulating the steric profile of the aminopyridine core, it is possible to optimize binding interactions, enhance selectivity, and improve the overall pharmacological properties of drug candidates. This technical guide provides a foundational understanding of these principles, supported by quantitative data and practical experimental protocols, to aid in the continued exploration and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of the heterocyclic compound 5-Bromo-3-methylpyridin-2-amine. A comprehensive understanding of the electronic landscape of this molecule is crucial for its application in medicinal chemistry and materials science, particularly in the rational design of synthetic pathways and the prediction of its chemical behavior. This document summarizes key data from computational analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, drawing upon established principles and analogous structures. Detailed experimental protocols for reactions involving this class of compounds are also provided, alongside a summary of relevant spectroscopic and physical data.

Introduction

This compound is a substituted pyridine (B92270) derivative with a unique electronic architecture arising from the interplay of its various functional groups: the pyridine ring, a primary amine, a methyl group, and a bromine atom. The identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule is fundamental to predicting its reactivity and designing novel synthetic transformations.

The pyridine ring itself is a heteroaromatic system where the nitrogen atom's electronegativity generally deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the activating amino group (-NH2) and the deactivating but ortho-, para-directing bromo group (-Br) creates a nuanced reactivity profile. This guide will dissect these electronic effects to provide a clear roadmap of the molecule's reactive sites.

Theoretical Analysis of Reactive Sites